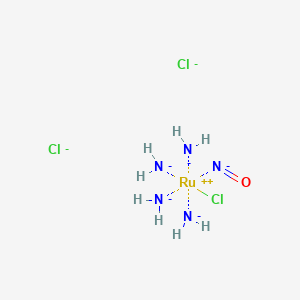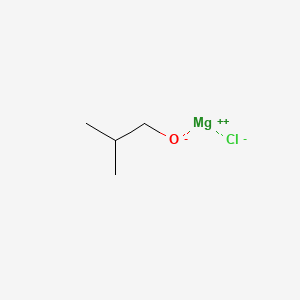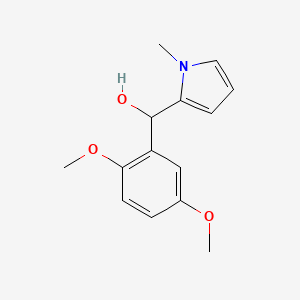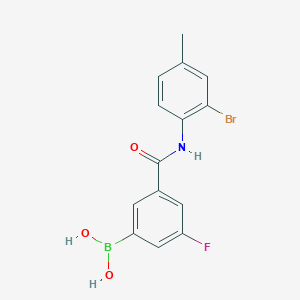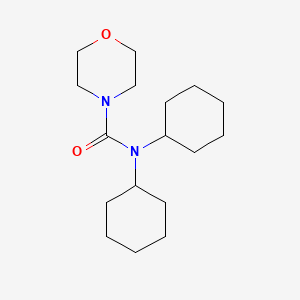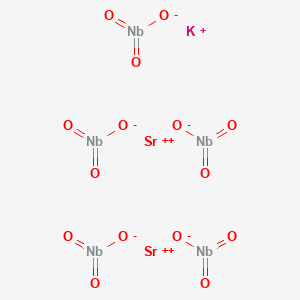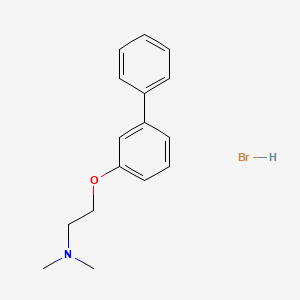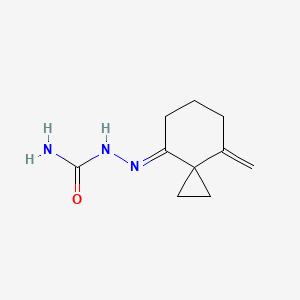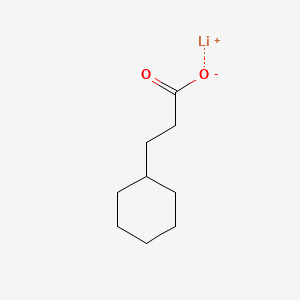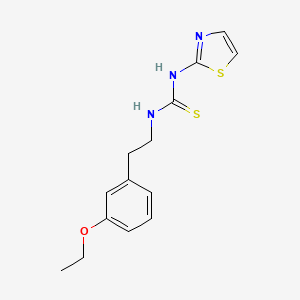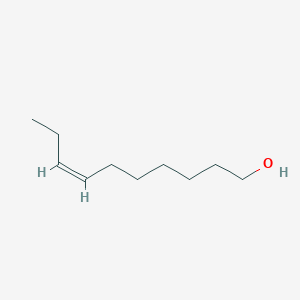
(Z)-dec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the decane chain, and a hydroxyl group (-OH) attached to the first carbon atom7-decen-1-ol and is commonly found in various natural sources, including essential oils and pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-dec-7-en-1-ol involves the hydroboration-oxidation of 1-decene. The reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method ensures the anti-Markovnikov addition of the hydroxyl group to the terminal carbon atom.
Grignard Reaction: Another synthetic route involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with formaldehyde. The reaction is carried out in an anhydrous ether solvent, followed by acidic workup to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation reactions to control the position and configuration of the double bond.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-dec-7-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield dec-7-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Dec-7-enal, Dec-7-enoic acid
Reduction: Decane
Substitution: Dec-7-en-1-yl chloride
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-dec-7-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in the development of environmentally friendly pest control methods.
Biology:
Cell Signaling: this compound is studied for its role in cell signaling pathways, particularly in the context of its interaction with specific receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity. In the context of pheromone research, this compound binds to olfactory receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
(E)-dec-7-en-1-ol: The trans isomer of (Z)-dec-7-en-1-ol, differing in the configuration of the double bond.
Dec-7-en-1-ol: The compound without the specific (Z) or (E) configuration.
Decanol: The saturated alcohol without the double bond.
Uniqueness:
Configuration: The (Z) configuration of the double bond in this compound imparts unique chemical and physical properties, such as boiling point and reactivity.
Biological Activity: The specific configuration can influence its interaction with biological targets, making it more or less effective in certain applications compared to its isomers or saturated counterparts.
Properties
CAS No. |
52957-12-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(Z)-dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChI Key |
JPYLHKPRBLLDDJ-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCO |
Canonical SMILES |
CCC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


